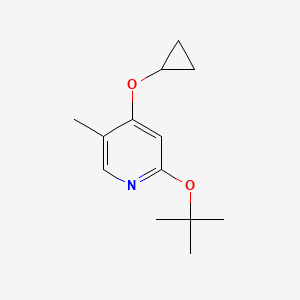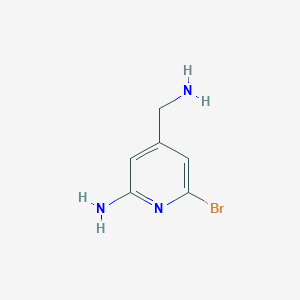
3-Ethyl-5-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxybenzonitrile can be achieved through several methods One common approach involves the nitration of 3-ethylphenol followed by reduction and subsequent cyanation The reaction conditions typically involve the use of concentrated nitric acid for nitration, followed by reduction using a suitable reducing agent like iron powder in the presence of hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-Ethyl-5-cyanobenzaldehyde.
Reduction: 3-Ethyl-5-aminobenzonitrile.
Substitution: 3-Ethyl-5-chlorobenzonitrile.
Aplicaciones Científicas De Investigación
3-Ethyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethylbenzonitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Hydroxybenzonitrile: Lacks the ethyl group, which affects its physical properties and applications.
3-Methyl-5-hydroxybenzonitrile: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
3-Ethyl-5-hydroxybenzonitrile is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-ethyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5,11H,2H2,1H3 |
Clave InChI |
FBLPLOZSHPUPGA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)











![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)

